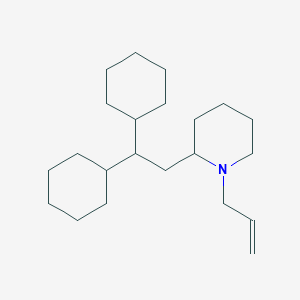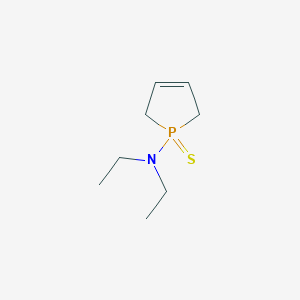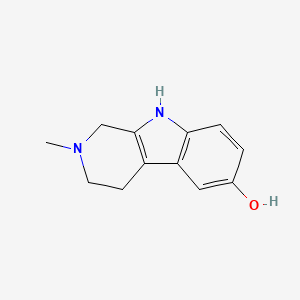![molecular formula C7H13N3S B14485940 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- CAS No. 64038-60-4](/img/structure/B14485940.png)
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the imidazole family, which is known for its diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- typically involves the reaction of imidazole derivatives with sulfur-containing reagents. One common method is the cyclization of N-(2-dimethylaminoethyl)thiourea under acidic conditions, which leads to the formation of the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form imidazole derivatives with a thiol group.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol-containing imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its antithyroid properties, similar to other imidazole derivatives.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
Imidazole-2-thione: Shares the core structure but lacks the dimethylaminoethyl group.
2-Imidazolidinethione: Similar in structure but with a saturated ring system.
Mercaptobenzimidazole: Contains a benzene ring fused to the imidazole ring, providing different reactivity and applications.
Uniqueness
2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro- is unique due to the presence of the dimethylaminoethyl group, which enhances its solubility and reactivity. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Número CAS |
64038-60-4 |
|---|---|
Fórmula molecular |
C7H13N3S |
Peso molecular |
171.27 g/mol |
Nombre IUPAC |
3-[2-(dimethylamino)ethyl]-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H13N3S/c1-9(2)5-6-10-4-3-8-7(10)11/h3-4H,5-6H2,1-2H3,(H,8,11) |
Clave InChI |
VGXANULMFYRRBH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C=CNC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


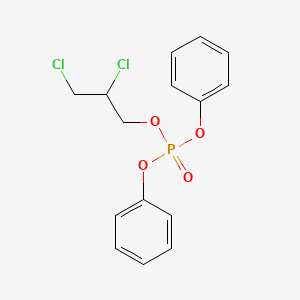
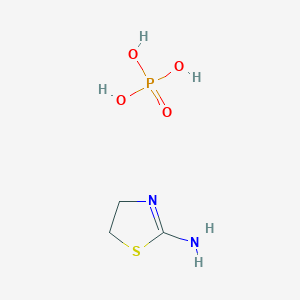
![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)

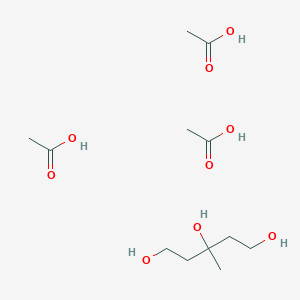
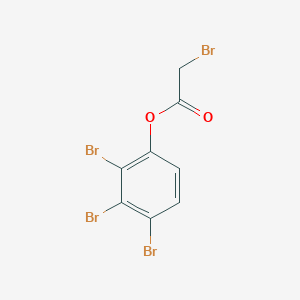
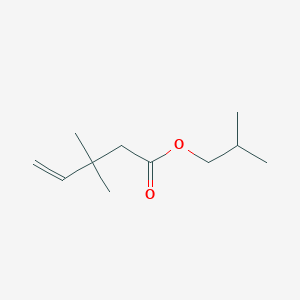

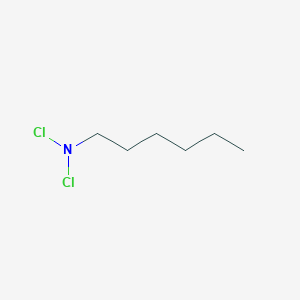
![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
